An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-7-azaindole-3-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-7-azaindole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 5-bromo-7-azaindole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document compiles available data on its physical characteristics, detailed experimental protocols for its synthesis and characterization, and explores its relevance in critical biological signaling pathways.
Core Physical and Chemical Properties
Methyl 5-bromo-7-azaindole-3-carboxylate (CAS Number: 872619-43-7) is an off-white to light brown solid organic compound.[1] Its structure, featuring a 7-azaindole core, is a key scaffold in the development of kinase inhibitors. While extensive experimental data for this specific ester is limited in publicly accessible literature, a combination of predicted and known values for closely related structures provides valuable insights.
Data Presentation: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | [2] |
| Molecular Weight | 255.07 g/mol | [2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | 1.709 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Solubility | Slightly soluble in water (3.8 g/L at 25 °C) (Calculated) | [3] |
| pKa | 11.33 ± 0.40 (Predicted) | [1] |
| Mass (M+H)⁺ | Calculated: 256.1, Measured: 256.1 | [4] |
Experimental Protocols
Synthesis of Methyl 5-bromo-7-azaindole-3-carboxylate
A common synthetic route to methyl 5-bromo-7-azaindole-3-carboxylate involves the esterification of its corresponding carboxylic acid precursor.[4]
Materials:
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5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[4]
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Rotary evaporator
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Separatory funnel
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Standard laboratory glassware
Procedure:
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To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.[4]
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The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to drive the reaction to completion (e.g., 24 hours), with monitoring by an appropriate method such as thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.[4]
-
The resulting residue is redissolved in ethyl acetate.[4]
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The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]
-
The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[4]
-
The crude methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be further purified by techniques such as recrystallization or column chromatography to obtain a white solid.[4]
Synthesis Workflow
Caption: Esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include aromatic protons on the azaindole core, the N-H proton, and a singlet for the methyl ester protons.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected signals would include carbons of the heterocyclic rings and the carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Key expected absorbances include N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry (MS)
-
Analysis: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI), to obtain the mass spectrum.
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Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 256.1, consistent with the compound's molecular weight.[4] The isotopic pattern characteristic of a bromine-containing compound should also be observable.
Role in Signaling Pathways
The 7-azaindole scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Derivatives of 7-azaindole have been extensively investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.
References
- 1. Methyl 5-bromo-7-azaindole-3-carboxylate CAS#: 872619-43-7 [chemicalbook.com]
- 2. methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 872619-43-7 | Benchchem [benchchem.com]
- 3. CAS # 872619-43-7, Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - chemBlink [chemblink.com]
- 4. Methyl 5-bromo-7-azaindole-3-carboxylate | 872619-43-7 [chemicalbook.com]
